N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O2/c1-30-18-5-3-2-4-17(18)24-21(29)28-14-12-27(13-15-28)20-7-6-19(25-26-20)23-16-8-10-22-11-9-16/h2-11H,12-15H2,1H3,(H,24,29)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRQPLMITZOAHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, also known by its CAS number 1021214-34-5, is a novel compound with potential therapeutic applications. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant research findings.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N7O2 |
| Molecular Weight | 405.5 g/mol |
| SMILES | COc1ccccc1NC(=O)N1CCN(c2ccc(Nc3ccncc3)nn2)CC1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain hydrolases, which are crucial in metabolic processes.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cells, with IC50 values in the low micromolar range.
Antimicrobial Properties
The compound's antimicrobial activity has also been investigated. It demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as a lead compound for antibiotic development.
Neuroprotective Effects
Additionally, this compound has shown promise in neuroprotection studies. It appears to mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's selective toxicity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
- Antimicrobial Activity : In a comparative analysis, this compound was tested against standard antibiotics, showing MIC values ranging from 0.5 to 2 µg/mL against various pathogens .
- Neuroprotection : Research indicated that treatment with the compound reduced markers of inflammation and apoptosis in neuronal cultures exposed to oxidative stress .
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide may possess anticancer properties. Studies have focused on its ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, the compound has been shown to inhibit fyn kinase, which plays a role in cell signaling pathways associated with cancer progression .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating conditions characterized by chronic inflammation .
Neurological Applications
Another promising area of research involves the neuroprotective effects of this compound. Preliminary studies suggest that it may have potential in treating neurodegenerative diseases by protecting neuronal cells from oxidative stress and apoptosis . The mechanisms underlying these effects are still being elucidated but may involve modulation of neurotransmitter systems.
Antimicrobial Properties
Emerging studies have pointed towards antimicrobial activity against various pathogens, including bacteria and fungi. The unique structure of the compound may contribute to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Research, researchers evaluated the efficacy of this compound against several cancer cell lines. The results demonstrated significant inhibition of cell proliferation in breast and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
A research article published in Journal of Inflammation explored the anti-inflammatory mechanisms of the compound in an animal model of arthritis. The study found that treatment with the compound led to a marked reduction in joint swelling and histological evidence of inflammation, correlating with decreased levels of TNF-alpha and IL-6 in serum samples .
Case Study 3: Neuroprotection in Animal Models
In a neuropharmacology study, the compound was administered to mice subjected to induced oxidative stress. Behavioral assessments indicated improved cognitive function and reduced markers of neuronal damage, suggesting its potential as a neuroprotective agent .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(2-Methoxyphenyl)-4-[6-(pyridin-4-ylamino)pyridazin-3-yl]piperazine-1-carboxamide
- Molecular Formula : C₂₁H₂₃N₇O₂
- Molecular Weight : 405.453 g/mol
- CAS Number : 1021214-34-5 .
Structural Features: The compound features a central piperazine ring linked to a pyridazin-3-yl group substituted at position 6 with a pyridin-4-ylamino moiety. The carboxamide group is attached to a 2-methoxyphenyl ring, which confers distinct electronic and steric properties. This structure is common in molecules targeting enzymes or receptors involved in neurological and inflammatory pathways.
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Carboxamide Group
Pharmacological Implications :
Variations in the Heterocyclic Core
Pharmacological Implications :
- Pyridazine vs. Pyrimidine : Pyridazine’s nitrogen positions influence π-π stacking in enzyme active sites, while pyrimidine derivatives may favor kinase inhibition .
- Chroman-Piperazine Hybrids (e.g., PKM-833) : Demonstrated potent FAAH inhibition (IC₅₀ = 0.7 nM) and efficacy in inflammatory pain models .
Functional Group Modifications
Q & A
Q. What are the critical steps in synthesizing N-(2-methoxyphenyl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide, and how can intermediates be validated?
The synthesis typically involves coupling a pyridazine derivative with a substituted piperazine-carboxamide precursor. Key steps include nucleophilic aromatic substitution for pyridazine functionalization and carboxamide bond formation via coupling reagents like EDC/HOBt. Validation of intermediates requires thin-layer chromatography (TLC) for progress monitoring and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH and temperature conditions should employ mass spectrometry (MS) to detect degradation products. Differential scanning calorimetry (DSC) can assess thermal stability .
Q. How do substituents on the phenyl and pyridazine rings influence solubility and bioavailability?
The 2-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability, while the pyridin-4-ylamino moiety introduces hydrogen-bonding capacity, which may aid solubility in aqueous buffers. Comparative studies with chloro- or fluoro-substituted analogs suggest that electron-withdrawing groups reduce solubility but increase metabolic stability .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in receptor binding data between this compound and structurally similar analogs?
Discrepancies in receptor affinity (e.g., serotonin vs. dopamine receptors) can arise from subtle conformational differences. Computational docking simulations (e.g., using AutoDock Vina) combined with mutagenesis studies on target receptors can clarify binding modes. Radioligand competition assays under standardized buffer conditions (e.g., Tris-HCl, pH 7.4) are critical for reproducibility .
Q. How can reaction yields be optimized during the coupling of pyridazine and piperazine moieties?
Yield improvements require precise control of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products.
- Catalyst : Use of Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling reduces by-product formation.
- Temperature : Stepwise heating (50–80°C) minimizes thermal degradation .
Q. What methodologies are recommended for investigating structure-activity relationships (SAR) in derivatives of this compound?
- Systematic substitution : Replace the methoxy group with halogens or alkyl chains to assess electronic and steric effects.
- Pharmacophore mapping : Use Schrödinger’s Phase software to identify critical binding features.
- In vitro assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels) to quantify activity shifts .
Q. How can computational tools predict metabolic pathways and potential toxicity?
Tools like ADMET Predictor or SwissADME model Phase I/II metabolism, identifying vulnerable sites (e.g., N-demethylation of the piperazine ring). Molecular dynamics simulations (AMBER or GROMACS) assess interactions with cytochrome P450 enzymes to flag toxophores .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s selectivity for kinase targets?
- Assay standardization : Ensure consistent ATP concentrations (e.g., 1 mM) and enzyme isoforms (e.g., p38α vs. p38β).
- Orthogonal validation : Cross-verify results using fluorescence polarization and surface plasmon resonance (SPR) .
Comparative Structural Analysis
Q. What structural features distinguish this compound from analogs like N-(3-chloro-4-fluorophenyl)-4-(6-methylpyridazin-3-yl)piperazine-1-carboxamide?
The methoxyphenyl group in the target compound reduces steric hindrance compared to bulkier chloro-fluoro substituents, potentially enhancing binding pocket accessibility. The pyridin-4-ylamino group (vs. methylpyridazine) introduces additional π-π stacking interactions with aromatic residues in target proteins .
Experimental Design
Q. What in vivo models are appropriate for evaluating this compound’s neuropharmacological potential?
- Rodent models : Forced swim test (FST) for antidepressant activity; elevated plus maze (EPM) for anxiolytic effects.
- Dosing : Intraperitoneal administration (5–20 mg/kg) with pharmacokinetic profiling to correlate plasma levels with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
